4-[benzyl(propan-2-yl)sulfamoyl]-N-(3-methoxyphenyl)benzamide
Description
4-[benzyl(propan-2-yl)sulfamoyl]-N-(3-methoxyphenyl)benzamide is a sulfonamide-derived benzamide compound characterized by a benzyl(propan-2-yl)sulfamoyl group at the 4-position of the benzamide core and a 3-methoxyphenyl substituent on the amide nitrogen.
Properties
IUPAC Name |
4-[benzyl(propan-2-yl)sulfamoyl]-N-(3-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-18(2)26(17-19-8-5-4-6-9-19)31(28,29)23-14-12-20(13-15-23)24(27)25-21-10-7-11-22(16-21)30-3/h4-16,18H,17H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOCKVWOTVTNHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(propan-2-yl)sulfamoyl]-N-(3-methoxyphenyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and low reaction times .
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method using ultrasonic irradiation and a reusable catalyst as mentioned above is gaining traction due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(propan-2-yl)sulfamoyl]-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[benzyl(propan-2-yl)sulfamoyl]-N-(3-methoxyphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: This compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[benzyl(propan-2-yl)sulfamoyl]-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group is known to inhibit certain enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
Critical Analysis and Limitations
- Future Directions : Computational modeling (e.g., molecular docking) could elucidate the target compound’s binding modes, while in vitro assays are needed to validate inferred activities.
Biological Activity
The compound 4-[benzyl(propan-2-yl)sulfamoyl]-N-(3-methoxyphenyl)benzamide is a sulfamoyl-benzamide derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymes and its implications in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 354.44 g/mol
This compound features a benzamide core substituted with a sulfamoyl group and a methoxyphenyl moiety, contributing to its biological properties.
Research indicates that sulfamoyl-benzamides, including the compound , act as selective inhibitors for human ecto-nucleotide triphosphate diphosphohydrolases (h-NTPDases). These enzymes play critical roles in nucleotide metabolism and are implicated in various physiological and pathological processes.
Inhibition Studies
A study highlighted the inhibitory effects of related sulfamoyl-benzamides on h-NTPDases, reporting IC values in the sub-micromolar range:
| Compound | Target Enzyme | IC (μM) |
|---|---|---|
| This compound | h-NTPDase1 | TBD |
| Related Compound (3i) | h-NTPDase1 | 2.88 ± 0.13 |
| Related Compound (3f) | h-NTPDase2 | Sub-micromolar |
| Related Compound (4d) | h-NTPDase3 | 0.72 ± 0.11 |
These findings suggest that the compound may exhibit similar inhibitory properties, although specific IC values for this exact compound need further investigation .
Anticancer Activity
The structural features of sulfamoyl-benzamides suggest potential anticancer activity. Compounds with similar scaffolds have demonstrated significant growth inhibition against various cancer cell lines. For instance, some derivatives showed GI values ranging from 0.20 to 2.58 μM against a panel of human cancer cell lines.
Case Studies
- In Vitro Studies : A series of experiments evaluated the cytotoxic effects of sulfamoyl-benzamides on cancer cell lines such as MDA-MB-231 (breast cancer), LNCaP (prostate cancer), and HL60 (leukemia). These studies indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
- Molecular Docking Studies : Computational studies have shown that these compounds interact favorably with the active sites of target enzymes, indicating a strong binding affinity that correlates with their inhibitory potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
